![molecular formula C21H21ClN2O4S B2877287 4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide CAS No. 1251642-02-0](/img/structure/B2877287.png)

4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

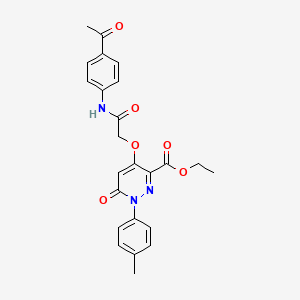

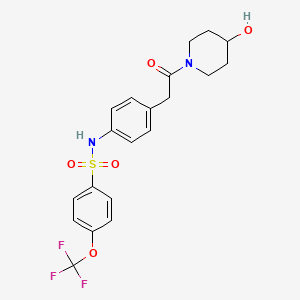

“4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent .Molecular Structure Analysis

The molecular structure of this compound was confirmed by different spectral data and elemental analyses . The 1H NMR spectra of these isoxazoles revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .Chemical Reactions Analysis

This compound potently intercalates DNA at a decreased IC50 value (35.33 ± 1.8 μM), which is nearly equipotent to that of doxorubicin (31.27 ± 1.8 μM) .Scientific Research Applications

Adenosine Receptor Antagonism and Potential Antidepressant Effects

Compounds related to 4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide have been studied for their potential as adenosine receptor antagonists, with implications for novel and rapid-acting antidepressant agents. These compounds demonstrate affinity for adenosine A1 and A2 receptors, suggesting therapeutic potential in depression treatment through adenosine receptor antagonism (Sarges et al., 1990).

Antimicrobial Activity

Certain derivatives have been synthesized and evaluated for antimicrobial and antifungal activities, with some compounds exhibiting potent antibacterial activity. This suggests a potential avenue for developing new antimicrobial agents from this chemical class (Badran et al., 2003).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized and tested for their anticancer activity. These compounds were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, with some derivatives showing significant cytotoxicity, indicating potential as anticancer agents (Reddy et al., 2015).

Excitatory Amino Acid Antagonists

Some 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones derivatives have shown combined glycine/NMDA and AMPA receptor binding activity, indicating potential as excitatory amino acid antagonists. This suggests possible applications in neurological disorders where excitatory amino acid systems are implicated (Catarzi et al., 1999).

Anticonvulsant Activity

Research into 5-phenyl-[1,2,4]-triazolo[4,3-a]quinolines has demonstrated anticonvulsant activity in models of epilepsy. This work highlights the therapeutic potential of these compounds in the treatment of seizure disorders (Guan et al., 2008).

Mechanism of Action

The mechanism of action of this compound is related to its potential as an A2B receptor antagonist . A2B receptors are expressed in the human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis .

Future Directions

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c1-28-18-10-9-15(13-16(18)22)24-14-20(21(25)23-11-5-2-6-12-23)29(26,27)19-8-4-3-7-17(19)24/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEABFLGAIPPBFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)

![5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2877212.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2877214.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)

![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)

![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)

![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)